7-Chloro-4-fluoro-1-indanone chemical properties
7-Chloro-4-fluoro-1-indanone chemical properties
An In-depth Technical Guide to 7-Chloro-4-fluoro-1-indanone: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract
7-Chloro-4-fluoro-1-indanone is a halogenated derivative of 1-indanone, a bicyclic ketone that serves as a privileged scaffold in medicinal chemistry. The strategic placement of chloro and fluoro substituents on the aromatic ring significantly modulates the molecule's electronic properties, reactivity, and ultimately, its utility as a synthetic intermediate. This guide provides a comprehensive technical overview of the chemical properties, spectroscopic profile, plausible synthetic routes, and reactivity of 7-Chloro-4-fluoro-1-indanone. It is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage this versatile building block for the synthesis of novel, biologically active compounds.
Introduction: The Significance of the Indanone Scaffold
Indanones are prominent structural motifs found in a variety of natural products and pharmaceuticals, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1][2][3] The 1-indanone core, in particular, is a key intermediate in the synthesis of numerous therapeutic agents.[4] The introduction of halogen atoms, such as chlorine and fluorine, onto the indanone framework is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity to biological targets, and modulate bioavailability.[5] 7-Chloro-4-fluoro-1-indanone (CAS No: 881190-28-9) emerges as a valuable building block, offering a unique combination of substituents to explore novel chemical space in drug discovery programs.
Core Chemical and Physical Properties
A precise understanding of a compound's physicochemical properties is foundational to its application in synthesis. While extensive experimental data for 7-Chloro-4-fluoro-1-indanone is not widely published, its core properties can be summarized based on available data and comparison with analogous structures.
| Property | Value | Reference(s) |
| CAS Number | 881190-28-9 | [6][7][8] |
| Molecular Formula | C₉H₆ClFO | [9] |
| Molecular Weight | 182.58 g/mol | [6] |
| Monoisotopic Mass | 184.00912 Da | [9] |
| Appearance | Predicted: White to off-white or pale yellow solid | [5] |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone); Insoluble in water. | [5] |
| Storage | Store at room temperature, sealed in a dry environment. | [6] |
Spectroscopic Profile
Structural elucidation relies on a combination of spectroscopic techniques. The following profile for 7-Chloro-4-fluoro-1-indanone is predicted based on its structure and data from analogous compounds, such as 5-fluoro-1-indanone and other substituted indanones.[5][10][11]
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Aromatic Region: Two signals expected for the two aromatic protons, exhibiting complex splitting patterns due to proton-proton and proton-fluorine coupling. - Aliphatic Region: Two distinct multiplets, likely triplets or more complex patterns, corresponding to the two methylene (-CH₂-) groups of the five-membered ring. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region (~200-207 ppm).[11] - Aromatic Carbons: Six distinct signals, with the carbon directly bonded to fluorine exhibiting a large ¹JCF coupling constant. - Aliphatic Carbons: Two signals in the upfield region (~25-40 ppm).[11] |
| Infrared (IR) Spectroscopy | - A strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch, typically around 1700-1720 cm⁻¹.[5][10] - Bands corresponding to aromatic C=C stretching (~1480-1600 cm⁻¹).[10] - A strong band for C-F stretching (~1250 cm⁻¹).[10] - Aliphatic and aromatic C-H stretching bands.[10] |
| Mass Spectrometry (MS) | - Molecular Ion Peak: [M]⁺ at m/z ≈ 184 and 186 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. - Key Fragment: A significant fragment corresponding to the loss of carbon monoxide ([M-CO]⁺) at m/z ≈ 156/158.[5] |
Predicted Mass Spectrometry Collision Cross Section (CCS) Data [9]
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 185.01640 | 132.6 |
| [M+Na]⁺ | 206.99834 | 144.4 |
| [M-H]⁻ | 183.00184 | 136.5 |
Synthesis and Reactivity
Proposed Synthesis: Intramolecular Friedel-Crafts Acylation
The most common and robust method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid or its acid chloride.[5][12] This approach ensures high regioselectivity for the cyclization.
Diagram 1: Proposed Synthesis of 7-Chloro-4-fluoro-1-indanone
A plausible two-step synthesis via Friedel-Crafts acylation.
Detailed Experimental Protocol (Hypothetical)
Causality: This protocol is designed based on established procedures for similar transformations.[12] The conversion of the carboxylic acid to the more reactive acyl chloride (Step 1) is crucial for facilitating the subsequent intramolecular electrophilic aromatic substitution, which is catalyzed by a strong Lewis acid like AlCl₃ (Step 2).
Step 1: Preparation of 3-(2-Chloro-5-fluorophenyl)propanoyl chloride
-
To a stirred solution of 3-(2-chloro-5-fluorophenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the cessation of gas evolution.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Cool a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM to 0 °C under a nitrogen atmosphere.
-
Add a solution of the crude 3-(2-chloro-5-fluorophenyl)propanoyl chloride (from Step 1) in anhydrous DCM dropwise to the AlCl₃ suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford pure 7-Chloro-4-fluoro-1-indanone.
Chemical Reactivity
The reactivity of 7-Chloro-4-fluoro-1-indanone is governed by its three key structural features: the ketone carbonyl, the activated/deactivated aromatic ring, and the acidic α-protons.
Diagram 2: Key Reactive Sites of 7-Chloro-4-fluoro-1-indanone
The molecule offers multiple avenues for chemical modification.
-
Reactions at the Carbonyl Group : The ketone functionality is susceptible to a wide range of standard carbonyl chemistry.
-
Reduction : Can be reduced to the corresponding alcohol, 7-chloro-4-fluoro-1-indanol, using reducing agents like sodium borohydride (NaBH₄).[5]
-
Wittig Reaction : Can be converted to an alkene via reaction with phosphorus ylides.
-
Reductive Amination : Can form amines by reaction with an amine in the presence of a reducing agent.
-
-
Reactions at the α-Position : The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various reactions, including:
-
Aldol and Knoevenagel condensations.
-
Alkylation and acylation reactions.
-
-
Reactions on the Aromatic Ring : The aromatic ring can undergo electrophilic aromatic substitution. The directing effects of the substituents (chloro, fluoro, and the alkyl portion of the fused ring) are complex. The fluorine atom is activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. The overall regioselectivity of substitution will depend on the specific reaction conditions and the nature of the electrophile.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 7-Chloro-4-fluoro-1-indanone lies in its potential as a precursor to more complex molecules with therapeutic applications. The indanone scaffold is a cornerstone in the development of drugs for a multitude of diseases.[2][4]
-
Neurodegenerative Diseases : Substituted indanones are central to drugs targeting Alzheimer's disease, such as Donepezil, an acetylcholinesterase inhibitor.[4] This scaffold provides a rigid framework for orienting functional groups for optimal target binding.
-
Oncology : Indanone derivatives have been investigated as potent anti-cancer agents, with some compounds shown to induce apoptosis in tumor cells.[3][5]
-
Anti-inflammatory Agents : The indanone core is present in non-steroidal anti-inflammatory drugs (NSAIDs) like Sulindac.[4]
-
Antiviral and Antibacterial Agents : The scaffold has been incorporated into molecules with demonstrated activity against various viruses and bacteria.[3][13]
By providing a synthetically versatile starting point, 7-Chloro-4-fluoro-1-indanone enables medicinal chemists to generate libraries of novel compounds, where the chloro and fluoro substituents can be used to fine-tune pharmacological properties.
Safety and Handling
No specific safety data sheet (SDS) for 7-Chloro-4-fluoro-1-indanone is widely available. However, based on data for structurally related compounds such as 5-chloro-1-indanone and 7-fluoro-1-indanone, the following precautions are advised.[14][15]
-
General Handling : Use in a well-ventilated area, preferably in a chemical fume hood.[14]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Hazards : May cause skin and serious eye irritation.[14][15] May be harmful if swallowed, inhaled, or in contact with skin.[15]
-
First Aid : In case of contact with eyes, rinse cautiously with water for several minutes.[14] If on skin, wash with plenty of soap and water.[14] If inhaled, move the person to fresh air. Seek medical attention if irritation persists or if you feel unwell.
-
Disclaimer : This information is not a substitute for a compound-specific SDS. Always consult the SDS provided by the supplier before handling this chemical.
Conclusion
7-Chloro-4-fluoro-1-indanone is a highly functionalized chemical intermediate with significant potential in synthetic and medicinal chemistry. Its unique substitution pattern on the robust indanone scaffold provides a platform for developing novel therapeutic agents. This guide has detailed its core chemical properties, predicted its spectroscopic signature, outlined a logical synthetic pathway, and discussed its reactivity. For researchers and drug development professionals, 7-Chloro-4-fluoro-1-indanone represents a valuable tool for accessing new chemical entities in the ongoing quest for more effective medicines.
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